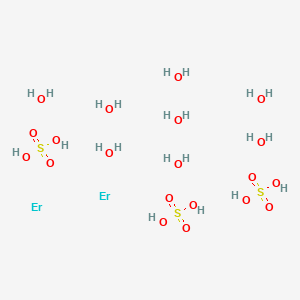
erbium;sulfuric acid;octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
erbium;sulfuric acid;octahydrate is a chemical compound with the formula Er2(SO4)3·8H2O. This compound is a hydrated salt of erbium, a rare earth element, and sulfuric acid. It is typically found in the form of pink crystalline solids and is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid, erbium(3+) salt (3:2), octahydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The process involves dissolving erbium oxide in dilute sulfuric acid, followed by the addition of ethanol to precipitate the octahydrate form of the salt. The reaction conditions typically include:
Dissolution: Er2O3 is dissolved in dilute H2SO4.
Precipitation: Ethanol is added to the solution to precipitate the octahydrate form.
Filtration and Drying: The precipitate is filtered and washed with ethanol to remove impurities, then dried in air.
Industrial Production Methods
Industrial production of sulfuric acid, erbium(3+) salt (3:2), octahydrate follows a similar process but on a larger scale. High-purity erbium oxide is used, and the reaction is carefully controlled to ensure the purity and yield of the final product. The use of automated systems for mixing, precipitation, and filtration helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid, erbium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Erbium can change its oxidation state, participating in redox reactions.
Substitution Reactions: The sulfate ions can be replaced by other anions in substitution reactions.
Hydrolysis: The compound can hydrolyze in water, leading to the formation of erbium hydroxide and sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4).
Substitution Reagents: Various anions like chloride (Cl-) or nitrate (NO3-).
Major Products
Erbium Hydroxide (Er(OH)3): Formed during hydrolysis.
Erbium Chloride (ErCl3): Formed during substitution with chloride ions.
Erbium Nitrate (Er(NO3)3): Formed during substitution with nitrate ions.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid, erbium(3+) salt (3:2), octahydrate has several scientific research applications:
Optical Materials: Used as a dopant in optical fibers and lasers due to its unique luminescent properties.
Glass Manufacturing: Acts as a colorant in glass and porcelain enamel glazes.
Catalysis: Employed in various catalytic processes in organic synthesis.
Biomedical Research: Investigated for its potential use in medical imaging and cancer treatment due to its ability to emit radiation.
Wirkmechanismus
The mechanism by which sulfuric acid, erbium(3+) salt (3:2), octahydrate exerts its effects is primarily through its interaction with light and other electromagnetic radiation. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The compound’s ability to participate in redox reactions also makes it valuable in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric acid, ytterbium(3+) salt (32), octahydrate: Similar in structure but contains ytterbium instead of erbium.
Sulfuric acid, gadolinium(3+) salt (32), octahydrate: Contains gadolinium and is used in similar applications.
Uniqueness
Sulfuric acid, erbium(3+) salt (3:2), octahydrate is unique due to its specific luminescent properties, which make it particularly valuable in optical and biomedical applications. Its ability to emit light at specific wavelengths distinguishes it from other similar compounds, making it a preferred choice in certain high-tech applications.
Eigenschaften
IUPAC Name |
erbium;sulfuric acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYHCOBOWGFPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Er].[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H22O20S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pentanamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-5,5,5-trifluoro-, (2R)-](/img/structure/B8066376.png)

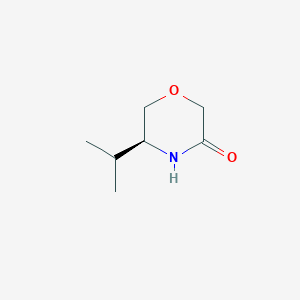

![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)
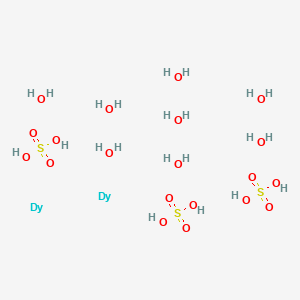
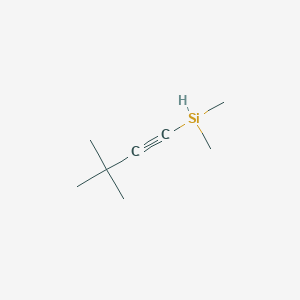
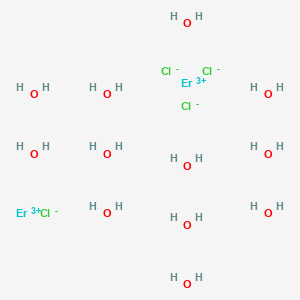
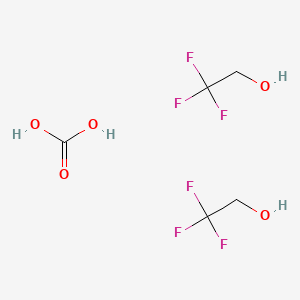
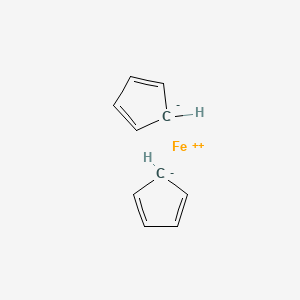
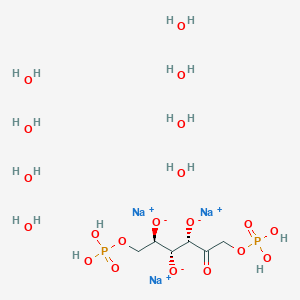
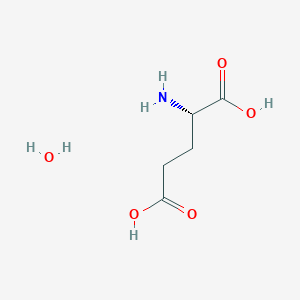
![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)

